Pentanol-N,[1-14c]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(114C)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-RHRFEJLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[14CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Pentanol N, 1 14c
The synthesis of n-pentanol labeled with carbon-14 (B1195169) at the C-1 position (Pentanol-N,[1-14c]) is a multi-step process that requires careful handling of radioactive materials. The most common and efficient synthetic route involves the introduction of the ¹⁴C isotope via carbonation of a Grignard reagent, followed by the reduction of the resulting carboxylic acid. This method ensures the label is placed specifically at the C-1 position.
Formation of Grignard Reagent: 1-Bromobutane is reacted with magnesium metal to form butylmagnesium bromide.
Carbonation: The Grignard reagent is reacted with [¹⁴C]carbon dioxide to produce the magnesium salt of [1-¹⁴C]pentanoic acid.
Acidification: The salt is acidified to yield [1-¹⁴C]pentanoic acid.
Reduction: The [1-¹⁴C]pentanoic acid is reduced to Pentanol-N,[1-14c].
A typical synthesis begins with the preparation of a Grignard reagent from 1-bromobutane and magnesium turnings in anhydrous diethyl ether. mnstate.edu This organometallic intermediate is a potent nucleophile. The critical labeling step involves the reaction of this butylmagnesium bromide with a known quantity of high-purity [¹⁴C]carbon dioxide, which is typically generated from barium carbonate ([¹⁴C]BaCO₃). wisc.eduyoutube.com This carboxylation reaction is highly efficient and forms the magnesium bromide salt of [1-¹⁴C]pentanoic acid. chegg.comquora.com
Following the carbonation, the reaction mixture is carefully quenched with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate salt, yielding [1-¹⁴C]pentanoic acid. wisc.edu The final step is the reduction of this radiolabeled carboxylic acid to the corresponding primary alcohol. This transformation is effectively achieved using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.orgcommonorganicchemistry.com Milder reducing agents such as sodium borohydride are not sufficiently reactive to reduce carboxylic acids. chemguide.co.uklibretexts.org The reaction with LiAlH₄ proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.com An acidic workup is required to neutralize the reaction and protonate the resulting alkoxide to yield the final product, Pentanol-N,[1-14c]. pressbooks.pub
Post Synthetic Purification and Characterization of Radiochemically Pure Pentanol N, 1 14c
After synthesis, the crude product contains the desired Pentanol-N,[1-14c] along with unreacted starting materials, non-radioactive side products, and potential radiochemical impurities. A rigorous purification and characterization process is essential to ensure the final product meets the high standards required for its intended use in tracer studies. openmedscience.com
The primary technique for purifying radiolabeled compounds is chromatography. nih.gov For Pentanol-N,[1-14c], High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high radiochemical purity. berthold.com A reversed-phase HPLC system is typically employed for this purpose.
Table 1: Illustrative HPLC Purification Parameters for Pentanol-N,[1-14c]
| Parameter | Value/Description |
| Column | C18 reversed-phase (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 4.0 mL/min |
| Detection | In-line radioactivity detector followed by a UV detector (at ~210 nm) |
| Typical Retention Time | 8.5 minutes (dependent on exact conditions) |
Once purified, the product must be thoroughly characterized to confirm its identity, purity, and specific activity. openmedscience.com
Radiochemical Purity: This is the most critical parameter and is defined as the proportion of the total radioactivity in the sample that is present in the chemical form of Pentanol-N,[1-14c]. It is determined using radio-TLC or radio-HPLC. nih.govresearchgate.net For radio-TLC, a small spot of the sample is applied to a silica gel plate and developed in a suitable solvent system (e.g., ethyl acetate/hexane). The distribution of radioactivity on the plate is then measured with a radio-TLC scanner. The radiochemical purity is calculated as the ratio of the radioactivity of the product peak to the total radioactivity detected. A purity of >98% is typically required.
Chemical Purity and Identity: The chemical identity is confirmed by co-elution with an authentic, non-radioactive standard of n-pentanol using HPLC with a mass spectrometer (LC-MS) or UV detector. Mass spectrometry will also confirm the correct molecular weight for the labeled compound.
Specific Activity: This is a measure of the amount of radioactivity per unit of mass or moles of the compound (expressed in units such as mCi/mmol or GBq/mmol). It is determined by measuring the total radioactivity of a purified, mass-quantified sample using a calibrated liquid scintillation counter. The theoretical maximum specific activity for a singly-labeled ¹⁴C compound is approximately 62.4 mCi/mmol (2.31 GBq/mmol). nih.gov
Table 2: Typical Characterization Data for Purified Pentanol-N,[1-14c]
| Parameter | Method | Typical Result |
| Radiochemical Purity | Radio-HPLC / Radio-TLC | > 98.5% |
| Chemical Purity | HPLC-UV | > 98% |
| Identity Confirmation | Co-chromatography with standard, Mass Spectrometry | Consistent with n-pentanol structure |
| Specific Activity | Liquid Scintillation Counting & Mass Quantification | 50 - 60 mCi/mmol |
| Appearance | Visual Inspection | Colorless Liquid |
This comprehensive approach to purification and characterization ensures that the final Pentanol-N,[1-14c] is of sufficient quality for use in sensitive metabolic, pharmacokinetic, or environmental fate studies. openmedscience.com
Advanced Analytical Techniques for Carbon 14 Detection and Quantification in Research Matrices
Spectrometric Quantification Methods
Spectrometric methods for 14C quantification typically involve the conversion of the carbon in the sample into a specific form, often CO2 or graphite (B72142), followed by analysis based on atomic mass or molecular absorption.
Accelerator Mass Spectrometry (AMS) for Ultrasensitive Isotope Ratio Measurement
Accelerator Mass Spectrometry (AMS) is recognized as the most sensitive technique for the quantitative analysis of 14C in biological and other research samples nih.govnih.govradiocarbon.com. This method directly counts the number of 14C atoms present in a sample by accelerating ions to high velocities and separating them based on their mass-to-charge ratio radiocarbon.com14chrono.orgnoaa.gov. A key advantage of AMS is its ability to measure extremely low concentrations of 14C, making it invaluable for studies involving microdosing or tracing compounds at very low levels nih.govnih.gov.
The principle of AMS involves several stages, including ion generation, acceleration, and mass analysis. Samples containing carbon are typically converted to graphite targets before being introduced into the AMS system noaa.gov. The accelerator distinguishes between ions of similar mass by accelerating them to high velocities, allowing for the separation of 14C from interfering isotopes like 13C and 12C, and is particularly effective at removing 14N, which has a mass very close to 14C 14chrono.orgnoaa.gov. The ratio of 14C to stable isotopes (12C and 13C) is measured to determine the 14C content 14chrono.orgnoaa.gov.
AMS has been instrumental in pioneering low-dose human health studies where high sensitivity is paramount nih.gov. However, the widespread use of AMS is limited by the requirement for expensive facilities, complex instrumentation, and highly trained personnel nih.govnih.gov. Sample preparation, specifically the conversion of samples to graphite, can also be time-consuming nih.gov.
Cavity Ring-Down Spectroscopy (CRDS) and Saturated Cavity Ringdown (SCAR) for Carbon-14 (B1195169) Analysis
Cavity Ring-Down Spectroscopy (CRDS) and its variant, Saturated Cavity Ringdown (SCAR), are laser-based spectroscopic techniques that offer an alternative approach to 14C quantification, particularly in biomedical research nih.govnih.govaip.orgresearchgate.net. These methods measure the absorption of infrared light by 14CO2 molecules, which are produced by combusting the sample containing the 14C label aip.orgacs.org.
In CRDS, a laser pulse is injected into a high-finesse optical cavity containing the sample gas. The light decays exponentially due to absorption and scattering losses, and the time constant of this decay (the ring-down time) is measured. The presence and concentration of an absorbing species like 14CO2 reduce the ring-down time, allowing for its quantification. SCAR spectroscopy utilizes a saturated absorption technique to enhance sensitivity and selectivity for 14C detection nih.govnih.govacs.org.
Recent advancements, such as two-color CRDS (2C-CRDS), employ two lasers to improve detection sensitivity, selectivity, and quantitation accuracy, even at room temperature acs.orgllnl.gov. This contrasts with some earlier spectroscopic methods that required significant gas cooling to reduce spectral interference acs.org. CRDS systems are being developed to be more compact and less expensive than AMS instruments, potentially increasing accessibility for biomedical studies nih.govacs.org. While AMS can detect extremely low concentrations, CRDS systems have demonstrated the capability to measure 14C concentrations relevant to biological samples, with some systems achieving detection levels below natural abundance nih.govaip.org.
Research findings indicate that CRDS systems can provide linear responses over a range of 14C concentrations and their capability to measure 14C in biological samples has been demonstrated by comparing results with AMS analysis nih.gov. The measurement throughput for 2C-CRDS is currently around 25 minutes per sample, with potential for improvement through faster CO2 processing acs.org.
Radiometric Detection Principles
Radiometric methods detect the radiation emitted during the radioactive decay of 14C, which is a low-energy beta emitter yale.edu. These techniques are often simpler and less expensive than spectrometric methods but generally offer lower sensitivity.
Liquid Scintillation Counting (LSC) for Beta Emission Measurement
Liquid Scintillation Counting (LSC) is a widely used radiometric technique for measuring the beta particles emitted by 14C. In LSC, the sample containing the 14C is mixed with a liquid scintillation cocktail. The beta particles interact with the cocktail, producing light pulses (scintillations) that are detected by photomultiplier tubes and converted into electrical signals for counting yale.eduucmerced.eduradioprotection.org.
LSC is a common method for quantifying radioactivity in various research matrices, including biological fluids and samples from chromatographic separations eag.com. It is relatively straightforward and cost-effective. The efficiency of 14C detection by LSC is typically high, ranging from 85% to 95% yale.eduucmerced.edu.
While LSC is versatile, its sensitivity is generally lower than that of AMS aip.org. This means that higher amounts of radioactivity are typically required for reliable detection compared to AMS. LSC is often used for samples with higher levels of 14C activity or in conjunction with separation techniques that concentrate the labeled compound.
Radioisotope Imaging Systems for Spatial Distribution Analysis
Radioisotope imaging systems are used to visualize and quantify the spatial distribution of radioactive isotopes like 14C within a sample, such as plant tissues or whole animals. These systems provide valuable information about the localization and movement of labeled compounds.
Techniques include using imaging plates or real-time imaging systems. Imaging plates, similar to photographic film, are exposed to the radioactive sample and capture the spatial pattern of emitted radiation. Real-time systems often utilize scintillators to convert beta emissions into light, which is then detected by sensitive cameras, such as cooled charge-coupled device (CCD) cameras researchgate.netmdpi.com.
Quantitative Whole-Body Autoradiography (QWBA) is a specific imaging technique commonly used in animal studies to determine the distribution of radioactivity in an entire body or specific organs and tissues openmedscience.compharmaron.com. This provides both spatial and temporal information about the labeled compound's location openmedscience.com. These imaging techniques are crucial for understanding the distribution patterns of 14C-labeled compounds in biological systems researchgate.netmdpi.comnih.gov.
Chromatographic and Separation Techniques for Labeled Species Isolation
Chromatographic and separation techniques are essential preparatory steps in the analysis of 14C-labeled compounds in complex research matrices. These techniques are used to isolate the labeled parent compound from its metabolites or other components in the sample before detection and quantification.
Commonly used techniques include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, while TLC uses a stationary phase on a flat plate. When analyzing 14C-labeled compounds, these separation methods are coupled with radioactivity detection.
Detection after chromatographic separation can be achieved by collecting fractions eluting from the column or plate and analyzing each fraction by LSC eag.comigdtp.eu. Alternatively, flow-through radioisotope detectors can be integrated directly into the chromatographic system, allowing for real-time monitoring of radioactivity as compounds elute eag.comigdtp.euuochb.cz. Radio-TLC scanners are specifically designed to detect and quantify radioactivity directly on TLC plates uochb.czelysia-raytest.comezag.comnih.gov. These coupled techniques enable the identification and quantification of individual 14C-labeled species within a complex mixture, providing insights into metabolic pathways and transformations eag.comselcia.comnih.gov.
| Analytical Technique | Principle | Key Advantages | Typical Application in 14C Research Matrices |
| Accelerator Mass Spectrometry (AMS) | Atom counting, Isotope ratio measurement | Ultrasensitive, Low sample size required | Microdosing, Low-level tracing in biological samples nih.govnih.govradiocarbon.com |
| Cavity Ring-Down Spectroscopy (CRDS/SCAR) | Laser absorption of 14CO2 | Potentially lower cost/complexity than AMS, Can operate at room temperature (2C-CRDS) nih.govnih.govacs.org | Biomedical studies, 14C quantification in combusted samples nih.govaip.org |
| Liquid Scintillation Counting (LSC) | Beta emission detection | Relatively simple and cost-effective, High efficiency for 14C yale.eduucmerced.edu | General radioactivity quantification, Analysis of chromatographic fractions eag.com |
| Radioisotope Imaging Systems | Spatial visualization of radioactivity | Shows distribution and localization | Whole-body distribution (QWBA), Tissue distribution openmedscience.compharmaron.com |
| Chromatography (HPLC, TLC) | Separation of compounds | Isolates labeled species from complex mixtures | Purification and analysis of labeled parent and metabolites eag.comselcia.comnih.gov |
Combustion and Sample Preparation for Carbon-14 Analysis in Diverse Media
Combustion is a widely employed and effective method for sample preparation in the analysis of carbon-14 (¹⁴C) across a variety of research matrices. This technique is particularly valuable for converting complex organic samples into a form suitable for subsequent liquid scintillation counting (LSC) or other radiometric detection methods. The fundamental principle involves the complete oxidation of the organic material at high temperatures, converting all carbon, including any present as ¹⁴C, into carbon dioxide (CO₂). hidex.comri.se If tritium (B154650) (³H) is also present, it is converted to tritiated water (³H₂O). hidex.com
The primary advantage of combustion is its ability to eliminate common issues encountered in LSC, such as insolubility, chemiluminescence, and color quenching, by transforming the sample into a homogeneous and easily absorbed gas. hidex.com This makes it an ideal preparation method for diverse and often challenging matrices encountered in various research fields.
Process of Combustion and CO₂ Trapping
The typical combustion process involves placing the sample in a combustion chamber or furnace where it is heated in the presence of oxygen. hidex.complos.org Automated combustion systems are available that streamline this process, offering rapid sample processing times, often between 1 to 4 minutes per sample. hidex.com These systems can handle various sample states, including wet, dry, or freeze-dried materials. hidex.com
Following combustion, the gaseous products, primarily ¹⁴CO₂, are swept by a carrier gas into a trapping solution. hidex.complos.org For ¹⁴C analysis, the CO₂ is typically absorbed into an amine-based cocktail designed for efficient CO₂ trapping. hidex.comresearchgate.netresearchgate.net This absorption forms a stable carbamate, ensuring the ¹⁴CO₂ is permanently held within the cocktail, which also contains scintillators for LSC measurement. hidex.com The capacity of these cocktails to absorb CO₂ is significant; for instance, some can absorb approximately 0.5 g of carbon per 15 ml of cocktail. hidex.com
For samples containing both ¹⁴C and ³H, the combustion system can be configured to separately trap ³H₂O, often using an emulsifying cocktail, before trapping the ¹⁴CO₂. hidex.com This allows for the independent quantification of each isotope in dual-label experiments. hidex.com
Diverse Research Matrices Amenable to Combustion
Combustion is applicable to virtually any sample matrix containing carbon. hidex.com This versatility makes it suitable for a wide range of research applications. Common sample types prepared by combustion for ¹⁴C analysis include:
Biological Tissues: Frequently used in ADME (absorption, distribution, metabolism, and excretion) studies during pharmaceutical development. hidex.comosti.govnih.gov
Environmental Samples: Such as soil and sediment in environmental fate studies, particularly in the agrochemical industry. hidex.com
Plant Samples: Utilized in plant biology research. hidex.com
Radioactive Waste: Including materials like concrete from nuclear power plant decommissioning or various solid and liquid waste streams from nuclear facilities. hidex.complos.orgiaea.org
Other Carbon-Based Materials: Fuels, plastics, and chemicals for determining biogenic content. ri.se
Specific examples of biological samples analyzed using combustion techniques include animal tissue, bone, and biological fluids like urine. osti.govnih.govmednexus.org The technique has also been applied to protein extracts and other complex biological matrices. nih.gov
Detailed Research Findings and Data
Research has demonstrated the effectiveness of combustion for achieving high recovery rates of ¹⁴C from various matrices. Studies have shown recovery rates ranging from 93% to 104% for samples like ¹⁴C-labelled glucose, polychlorinated biphenyls, and hexachlorobenzene (B1673134) oxidized with a matrix like mannitol (B672) or dried fish. tandfonline.com Another study on radioactive waste samples reported ¹⁴C recovery of 90% by combustion. iaea.org
The carbon content of biological and environmental samples can vary significantly, which is a crucial factor for determining ¹⁴C specific activity. Studies on terrestrial biota samples from tropical regions have shown carbon content ranges in different matrices:
| Sample Type | Carbon Content Range (%) | Mean Carbon Content (%) |
| Wild plant leaves | 30–45 | 38 ± 3.1 |
| Vegetables | 28–47 | 38 ± 4.4 |
| Fruits | 31–46 | 41 ± 3.1 |
| Cereals | 32–45 | 41 ± 3.7 |
| Wood | 43–49 | 46 ± 1.5 |
| Fish | 37–50 | 44 ± 5.1 |
These variations highlight the importance of accurately determining the carbon content of each sample matrix when calculating ¹⁴C specific activity. researchgate.net
Combustion techniques, such as the automated systems or sealed tube combustion with oxidants like MnO₂, have been validated against other methods like benzene (B151609) synthesis coupled with LSC, showing good agreement in results for environmental samples. researchgate.netresearchgate.net The efficiency of combustion can be influenced by factors such as oxygen pressure and sample mass, and mathematical models are being developed to optimize these conditions for different matrices. rsc.org
The sensitivity of the combustion technique has been noted, with one study finding it more sensitive for detecting ¹⁴C-salicylate distribution in rat tissues compared to a digestion method. nih.gov
Applications of Pentanol N, 1 14c in Biochemical Pathway Elucidation
Tracing Carbon Flux and Metabolic Transformations within Biological Systems
The use of Pentanol-N,[1-14c] enables the detailed mapping of carbon flux, which is the rate of flow of carbon atoms through a metabolic network. By introducing the radiolabeled pentanol (B124592) to a biological system, such as cell cultures or whole organisms, scientists can trace the distribution of the ¹⁴C label over time. This technique is instrumental in understanding how organisms metabolize alcohols and integrate their carbon skeletons into central metabolic pathways.
The initial step in the metabolism of 1-pentanol (B3423595) is its oxidation to pentanal, followed by further oxidation to valeric acid. The ¹⁴C label, being at the C-1 position, is retained through these initial oxidation steps. Valeric acid can then be converted to valeryl-CoA, which can enter various metabolic pathways, including the beta-oxidation pathway for energy production or be used as a precursor for the synthesis of other molecules.
Following the administration of [1-¹⁴C]-pentanol, analytical techniques such as chromatography (e.g., HPLC, GC) coupled with radioactivity detection are used to separate and identify the resulting radiolabeled metabolites. This allows for the distinction between primary and secondary metabolites.
Primary metabolites are compounds directly involved in the normal growth, development, and reproduction of an organism. In the context of pentanol metabolism, these include intermediates of central metabolism. For instance, the valeryl-CoA derived from [1-¹⁴C]-pentanol can be broken down through beta-oxidation, leading to the formation of radiolabeled acetyl-CoA and propionyl-CoA. These molecules can then enter the citric acid cycle, and the ¹⁴C label can be incorporated into a wide array of essential molecules, including amino acids, fatty acids, and glucose via gluconeogenesis.
Secondary metabolites are not directly involved in the primary functions of an organism but often have important ecological functions. nih.govresearchgate.netmdpi.com The carbon backbone from pentanol can also be shunted into pathways for the synthesis of specialized molecules. Depending on the organism (e.g., plant, fungus, bacterium), the ¹⁴C label from pentanol could be traced to compounds such as polyketides, terpenes, or various esters that may function as signaling molecules, defense compounds, or pigments.
A hypothetical study on the metabolism of [1-¹⁴C]-pentanol in a bacterial culture might yield the following distribution of the radiolabel after a specific incubation period, as determined by radiometric analysis of separated metabolites.
| Metabolite | Metabolite Class | Percentage of Recovered ¹⁴C (%) |
|---|---|---|
| Valeric Acid | Carboxylic Acid | 45 |
| Glutamic Acid | Amino Acid (Primary) | 15 |
| Succinic Acid | TCA Cycle Intermediate (Primary) | 12 |
| Palmitic Acid | Fatty Acid (Primary) | 10 |
| Valerate Ester | Ester (Secondary) | 8 |
| CO₂ | Metabolic End Product | 5 |
| Other | Miscellaneous | 5 |
Beyond simple identification, the use of Pentanol-N,[1-14c] allows for the quantification of carbon flow through different pathways. By measuring the amount of radioactivity in each metabolite at various time points, researchers can construct kinetic models of metabolic networks. This quantitative approach, known as metabolic flux analysis, provides insights into the regulation and efficiency of biochemical pathways.
For example, by tracking the rate at which the ¹⁴C from pentanol appears in CO₂, researchers can quantify the rate of its complete oxidation for energy. Similarly, measuring the incorporation of the label into fatty acids provides a quantitative measure of how much of the alcohol's carbon is being directed towards energy storage. This information is crucial for metabolic engineering applications, where the goal might be to redirect carbon flow towards the production of a specific high-value compound.
Investigation of Enzymatic Mechanisms and Reaction Intermediates
Radiolabeled substrates like Pentanol-N,[1-14c] are invaluable for studying the enzymes that catalyze metabolic reactions. They provide a sensitive means to measure enzyme activity and to probe the mechanisms of catalysis.
To determine if an enzyme can metabolize pentanol, a purified enzyme preparation can be incubated with Pentanol-N,[1-14c]. The reaction mixture is then analyzed for the presence of radioactive products. The rate of product formation is a direct measure of the enzyme's catalytic activity.
Furthermore, the specificity of an enzyme can be investigated through competition experiments. In such an experiment, the enzyme is incubated with Pentanol-N,[1-14c] and a non-radiolabeled potential substrate (e.g., butanol, hexanol). If the other alcohol is also a substrate for the enzyme, it will compete with the radiolabeled pentanol for binding to the active site, resulting in a decrease in the formation of radioactive product. By varying the concentrations of the competitor, the relative affinity of the enzyme for different substrates can be determined.
| Competitor Substrate (Unlabeled) | Concentration of Competitor (mM) | [1-¹⁴C]-Pentanal Formation Rate (nmol/min) | Inhibition (%) |
|---|---|---|---|
| None | 0 | 50.2 | 0 |
| Ethanol (B145695) | 10 | 45.1 | 10.2 |
| Butanol | 10 | 22.6 | 55.0 |
| Hexanol | 10 | 18.9 | 62.3 |
In some cases, the metabolites identified from the biotransformation of Pentanol-N,[1-14c] may not fit into any known metabolic pathway. This can lead to the discovery of novel enzymes and biochemical reactions. The presence of an unexpected radiolabeled metabolite prompts further investigation to identify the enzymatic steps responsible for its formation. By fractionating cell extracts and testing for the ability to convert a radiolabeled intermediate into the novel product, researchers can isolate and characterize the new enzymes involved, thereby elucidating a previously unknown metabolic pathway.
Studies in Cellular and Subcellular Compartmentation of Pentanol Metabolism
The metabolism of a compound within a eukaryotic cell is often compartmentalized, with different sets of enzymes located in specific organelles. Pentanol-N,[1-14c] can be used to determine where the various steps of pentanol metabolism occur.
This is typically done by exposing cells to the radiolabeled pentanol and then performing subcellular fractionation. This process involves carefully breaking open the cells and separating the different organelles (e.g., mitochondria, microsomes, cytosol) by centrifugation. The amount of radioactivity in each fraction is then measured. nih.govnih.gov
For example, the initial oxidation of pentanol to valeric acid by alcohol and aldehyde dehydrogenases is expected to occur primarily in the cytosol and mitochondria. The subsequent beta-oxidation of valeryl-CoA would be localized to the mitochondria. By tracking the distribution of the ¹⁴C label from Pentanol-N,[1-14c] and its metabolites among the subcellular fractions, this compartmentation can be experimentally confirmed. nih.govnih.gov A high concentration of the ¹⁴C label in the microsomal fraction might suggest the involvement of cytochrome P450 enzymes in pentanol metabolism. nih.gov
| Subcellular Fraction | Major ¹⁴C-Labeled Compounds | Percentage of Total Radioactivity (%) |
|---|---|---|
| Cytosol | Pentanol, Pentanal, Valeric Acid | 55 |
| Mitochondria | Valeryl-CoA, Acetyl-CoA, TCA Cycle Intermediates | 35 |
| Microsomes | Hydroxylated Pentanol derivatives | 8 |
| Nuclei and Debris | - | 2 |
By providing a clear and quantifiable signal, Pentanol-N,[1-14c] remains a vital tool for researchers working to unravel the intricate network of biochemical reactions that constitute cellular metabolism.
Biosynthesis of Higher Alcohols and Hydrocarbons via n-Pentanol Intermediates
While direct tracer studies utilizing Pentanol-N,[1-14c] to map the biosynthesis of higher alcohols and hydrocarbons are not extensively documented in publicly available research, the role of n-pentanol and its precursors as intermediates in these pathways has been elucidated through metabolic engineering and the study of microbial fermentation. nih.govresearchgate.net N-pentanol, a straight-chain primary alcohol, is found in trace amounts in natural yeast fermentations; however, its biosynthetic pathway is not as well understood as that of other higher alcohols. nih.govresearchgate.net Engineered microorganisms have provided significant insights into how n-pentanol can be synthesized and potentially converted into longer-chain molecules. nih.gov
The biosynthesis of n-pentanol in engineered microbes often involves the extension of pathways responsible for the production of shorter-chain alcohols. These pathways typically start from common central metabolites and utilize a series of enzymatic reactions to elongate the carbon chain.
One prominent route for the synthesis of higher alcohols, including pentanol isomers, is the Ehrlich pathway, which involves the conversion of amino acids to their corresponding alcohols. nih.govresearchgate.net However, for the production of straight-chain n-pentanol, engineered pathways often leverage the 2-keto acid elongation pathway. This process involves the sequential addition of carbon atoms to a precursor molecule.
In engineered Escherichia coli, a common strategy for n-pentanol production involves the utilization of the 2-keto acid pathway. This pathway can be extended to produce 2-ketocaproate, the direct precursor to n-pentanol. The process initiates with a shorter 2-keto acid, which undergoes condensation with acetyl-CoA to add two carbons to the chain. This is followed by a series of reduction and dehydration reactions, ultimately yielding a 2-keto acid that is two carbons longer. This elongated 2-keto acid can then be decarboxylated to an aldehyde and subsequently reduced to the corresponding alcohol.
The key enzymatic steps in an engineered pathway for n-pentanol biosynthesis are detailed below:
| Step | Reaction | Enzyme(s) | Precursor(s) | Product(s) |
| 1 | Condensation | β-Keto-thiolase | Acetyl-CoA + Butyryl-CoA | 3-Oxohexanoyl-CoA |
| 2 | Reduction | 3-Hydroxyacyl-CoA dehydrogenase | 3-Oxohexanoyl-CoA | 3-Hydroxyhexanoyl-CoA |
| 3 | Dehydration | Enoyl-CoA hydratase | 3-Hydroxyhexanoyl-CoA | Hexenoyl-CoA |
| 4 | Reduction | Enoyl-CoA reductase | Hexenoyl-CoA | Hexanoyl-CoA |
| 5 | Thiolysis | Thioesterase | Hexanoyl-CoA | Hexanoic acid |
| 6 | Reduction | Carboxylic acid reductase | Hexanoic acid | Hexanal |
| 7 | Reduction | Alcohol dehydrogenase | Hexanal | 1-Hexanol |
While this table illustrates the synthesis of 1-hexanol, a similar pathway can be engineered to produce n-pentanol by starting with propionyl-CoA instead of butyryl-CoA, leading to the formation of 2-ketovalerate, which is then elongated to 2-ketocaproate. The 2-ketocaproate is then converted to n-pentanol.
Once synthesized, n-pentanol can serve as a precursor for the production of other valuable chemicals, including longer-chain alcohols and hydrocarbons. The conversion of alcohols to hydrocarbons is a topic of significant interest for the production of advanced biofuels. This transformation can be achieved through chemical catalysis or potentially through biological pathways. In microorganisms, the conversion of fatty alcohols to alkanes has been demonstrated, suggesting that similar enzymatic machinery could be adapted to convert n-pentanol to pentane.
Research in biocatalysis has shown that certain enzymes can facilitate the conversion of short-chain fatty acids to their corresponding alcohols. mdpi.com For instance, an engineered E. coli strain has been shown to produce 4.3 g/L of n-pentanol from n-pentanoic acid with a productivity of 0.86 g/L/h. mdpi.com This demonstrates the potential for microbial systems to efficiently carry out the final reduction step in the biosynthesis of n-pentanol.
The following table summarizes the findings of a study on the biocatalytic production of n-pentanol:
| Microorganism | Strain | Substrate | Product | Titer (g/L) | Productivity (g/L/h) |
| Escherichia coli | BuT-3EP | n-Pentanoic acid | n-Pentanol | 4.3 | 0.86 |
This data underscores the efficiency of engineered microbial systems in converting precursors to n-pentanol. While the direct elongation of n-pentanol to higher alcohols within a single microbial host is a complex metabolic engineering challenge, the principles of carbon chain elongation through pathways like the reverse β-oxidation cycle are well-established. These pathways could theoretically be engineered to use n-pentanol or its activated form as a substrate for further carbon chain extension.
Environmental Fate and Transport Studies Using Pentanol N, 1 14c
Assessment of Environmental Degradation and Mineralization Kinetics
The degradation and mineralization kinetics of organic compounds in the environment are critical parameters for determining their persistence and potential impact. Studies using 14C-labeled compounds like Pentanol-N,[1-14c] enable researchers to track the breakdown of the parent compound and the formation of metabolites, including the ultimate conversion to carbon dioxide (mineralization). The radioactivity of the 14C isotope allows for a comprehensive mass balance of the applied compound in experimental systems. The half-life (DT50), defined as the time it takes for half of the compound to degrade, is a key metric in these assessments chemsafetypro.com.
Microbial Biodegradation Rates and Pathways in Soil and Aquatic Environments
Microbial biodegradation is a primary process driving the breakdown of many organic chemicals in soil and aquatic environments. Microorganisms, including bacteria and fungi, utilize organic compounds as carbon and energy sources, transforming them through various metabolic pathways frontiersin.orggriffith.edu.aumdpi.com. Alcohols, such as n-pentanol, are generally considered to be readily biodegradable under aerobic conditions oecd.orgmethanol.org.
Studies employing 14C-labeling are instrumental in quantifying the rate and extent of microbial biodegradation. By measuring the evolution of 14CO₂ from [1-14C]n-pentanol, the rate of mineralization can be determined remediationseminar.com. Mineralization represents the complete breakdown of the compound to inorganic carbon. The position of the 14C label in the molecule influences what portion of the degradation pathway is traced by the evolution of 14CO₂. For [1-14C]n-pentanol, 14CO₂ evolution indicates the mineralization of the first carbon atom and potentially the entire molecule if the degradation proceeds completely through central metabolic pathways.
While specific biodegradation rates and detailed pathways for [1-14C]n-pentanol were not found in the provided search results, general principles apply. The rate of microbial degradation is influenced by factors such as the presence and activity of suitable microbial populations, temperature, moisture content (in soil), pH, and nutrient availability frontiersin.orgmdpi.com. Studies on the biodegradation of other organic compounds using 14C-labeling demonstrate the methodology, where the disappearance of the parent compound and the appearance of labeled metabolites and 14CO₂ are monitored over time in controlled laboratory systems simulating environmental conditions remediationseminar.comeuropa.eu.
Abiotic Degradation Processes and Half-Life Determination
Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of organic compounds in the environment chemsafetypro.comcdc.gov. Hydrolysis involves the reaction of a compound with water, while photolysis is the breakdown of a compound by light.
For alcohols like n-pentanol, hydrolysis is generally not considered a significant degradation pathway under typical environmental conditions europa.eu. Photolysis can occur if the compound is exposed to sunlight, particularly in the atmosphere or in surface waters. The rate of photolysis depends on the compound's ability to absorb light and the intensity of the light source europa.eu.
Half-life is a common metric used to express the rate of both biotic and abiotic degradation processes chemsafetypro.com. It represents the time required for the concentration of a substance to decrease by half due to a specific degradation process or the combined effect of all degradation processes chemsafetypro.com. Regulatory frameworks often use half-life values in different environmental compartments (water, soil, sediment) to assess the persistence of a substance chemsafetypro.com.
Research on Transport and Distribution in Environmental Compartments
The transport and distribution of a chemical compound in the environment determine which environmental compartments are likely to be exposed and at what concentrations. Key transport processes include leaching through soil, runoff into surface waters, and volatilization into the atmosphere cdc.govitrcweb.org. Studies using Pentanol-N,[1-14c] can provide valuable insights into these processes by allowing the movement of the labeled compound to be tracked.
Leaching and Runoff Potential in Soil-Water Systems
Leaching is the process by which a substance is transported downwards through the soil profile by percolating water usda.govcornell.eduumass.edu. Runoff is the movement of a substance across the soil surface in flowing water usda.govumass.edu. These processes are significant pathways for the transport of chemicals from terrestrial environments to groundwater and surface water bodies cornell.edu.
The leaching and runoff potential of a compound are influenced by its water solubility, adsorption to soil particles, and the characteristics of the soil and hydrological conditions (e.g., rainfall intensity, soil texture, organic matter content) cdc.govusda.govcornell.eduresearchgate.net. Compounds that are highly soluble in water and weakly adsorbed to soil are more prone to leaching cdc.gov. Soil with high clay or organic matter content tends to adsorb organic compounds more strongly, reducing their mobility cdc.govresearchgate.net.
Studies on leaching and runoff using 14C-labeled compounds typically involve applying the labeled substance to soil columns or experimental plots and then simulating rainfall or irrigation. The leachate and runoff water are collected and analyzed for radioactivity to quantify the amount of the compound transported via these pathways nih.gov. The distribution of radioactivity within the soil profile can also be determined by analyzing different soil layers nih.gov.
While specific leaching and runoff data for [1-14C]n-pentanol were not found, its properties as a relatively short-chain alcohol suggest it would have some degree of water solubility. However, alcohols can also interact with soil organic matter. Studies on the leaching of other 14C-labeled compounds, such as 4-aminopyridine-[14C], have shown that adsorption to soil colloids, influenced by factors like pH, plays a significant role in their mobility nih.gov. The use of [1-14C]n-pentanol would allow for direct measurement of its movement in soil-water systems under various conditions.
Volatilization Rates from Terrestrial and Aquatic Surfaces
Volatilization is the process by which a substance is transferred from the solid or liquid phase into the gas phase cdc.gov. Volatilization from environmental surfaces, such as soil and water bodies, can be a significant transport pathway for relatively volatile organic compounds, leading to their distribution in the atmosphere cdc.gov.
The rate of volatilization is primarily governed by the compound's vapor pressure and Henry's Law constant cdc.gov. Henry's Law constant describes the partitioning of a compound between the water and air phases cdc.gov. Compounds with high vapor pressures and high Henry's Law constants tend to volatilize more readily cdc.gov. Environmental factors such as temperature, wind speed, and the presence of organic matter in soil can also influence volatilization rates nih.govresearchgate.net.
Studies investigating volatilization can utilize 14C-labeling by trapping and quantifying the labeled compound or its volatile transformation products in the air above the environmental matrix remediationseminar.com. This allows for a direct measurement of the mass of the compound lost through volatilization.
While specific volatilization rates for [1-14C]n-pentanol were not found, n-pentanol is a volatile organic compound. One study mentioned n-pentanol in the context of enhancing the volatilization of other organic compounds from a soil-water system, indicating its own potential for partitioning into the vapor phase nih.govresearchgate.net. The volatilization half-life of a substance from water and soil can be estimated based on its physicochemical properties nih.govdtic.mil. Studies using [1-14C]n-pentanol would involve setting up controlled systems (e.g., chambers with soil or water) and measuring the release of 14C radioactivity into the headspace over time to determine volatilization rates.
Bioavailability and Sequestration in Environmental Sorbents
Studies investigating the environmental fate of organic compounds, including alcohols like n-pentanol, often employ radiolabeled forms such as Pentanol-N,[1-14c] to enable precise tracking and quantification in various environmental compartments. Bioavailability, in the context of environmental science, refers to the fraction of a chemical in soil or sediment that is available for uptake by organisms or for participation in chemical or biological transformations. epa.govacs.org Sequestration describes the process by which a compound becomes increasingly bound or less accessible within the environmental matrix over time, often leading to reduced bioavailability and slower degradation. epa.gov
The behavior of organic compounds, including alcohols, in soil and sediment is significantly influenced by sorption processes. acs.orgmst.dk Sorption is the partitioning of a chemical between the solid phase (soil or sediment particles) and the aqueous phase (water in the pores). acs.org This process is primarily driven by the physicochemical properties of the chemical and the characteristics of the environmental sorbent, particularly the organic matter content. acs.orgmst.dkchemsafetypro.comresearchgate.netnih.govsfu.caresearchgate.net Compounds with higher hydrophobicity (often indicated by a higher octanol-water partition coefficient, Kow) tend to sorb more strongly to organic matter in soil and sediment. nih.govsnu.ac.kr
Sorption is commonly quantified using distribution coefficients, such as the soil-water distribution coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). acs.orgmst.dkchemsafetypro.com Kd represents the ratio of the chemical concentration in the solid phase to that in the aqueous phase at equilibrium, while Koc normalizes this ratio to the organic carbon content of the sorbent. mst.dkchemsafetypro.com High Kd or Koc values indicate strong sorption and thus lower concentrations in the pore water, which generally correlates with lower bioavailability. acs.orgchemsafetypro.com
Radiolabeling with 14C is a valuable technique for studying these processes, as it allows for the tracking of the parent compound and the formation of transformation products and non-extractable residues within the soil or sediment matrix. nih.govresearchgate.netresearchgate.netnih.gov Non-extractable residues represent a sequestered fraction of the compound that is not readily removed by standard extraction methods and is often considered to have reduced bioavailability. researchgate.netnih.gov The formation of these bound residues can occur through various mechanisms, including physical entrapment within the soil matrix and chemical binding to organic matter or minerals. epa.gov
The extent of bioavailability and sequestration of Pentanol-N,[1-14c] in a given environmental setting would depend on factors such as the organic carbon content and clay content of the soil or sediment, pH, temperature, and the presence and activity of microbial populations capable of degrading pentanol (B124592). mst.dknih.govresearchgate.netfrontiersin.org Higher organic matter content is generally associated with increased sorption and potentially greater sequestration of non-polar or moderately polar organic compounds. acs.orgmst.dkchemsafetypro.comsfu.canih.gov
Kinetic and Binding Isotope Effect Investigations with Pentanol N, 1 14c
Elucidation of Reaction Mechanisms via Carbon Kinetic Isotope Effects (KIE)
A kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This phenomenon arises primarily from the difference in zero-point vibrational energy between bonds involving the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy. baranlab.org Consequently, more energy is required to break this bond, often leading to a slower reaction rate. For carbon, the substitution of ¹²C with ¹⁴C can produce a measurable KIE (typically ¹²k/¹⁴k ≈ 1.07) if the bond to the isotopic carbon is broken or significantly altered in the rate-determining step of the reaction. baranlab.orgprinceton.edu
The magnitude of the KIE provides critical information about the geometry and bonding of the transition state (TS), the highest-energy point along the reaction coordinate. baranlab.org In reactions involving Pentanol-N,[1-14c], such as its oxidation, the KIE can reveal the extent of bond cleavage at the C-1 position in the TS.
Consider the oxidation of 1-pentanol (B3423595) to pentanal, a reaction often carried out using an oxidizing agent like acidified potassium dichromate(VI). libretexts.orgchemguide.co.uk This reaction involves the breaking of a C-H bond at the C-1 position. libretexts.orgquizlet.com By comparing the rate of reaction for the unlabeled ¹²C-pentanol (k₁₂) with that of Pentanol-N,[1-14c] (k₁₄), a primary KIE can be determined.
A significant, "normal" KIE (k₁₂/k₁₄ > 1) indicates that the C-H bond at the labeled carbon is substantially weakened or broken in the rate-determining transition state. wikipedia.orgprinceton.edu The theoretical maximum KIE is observed when the bond is completely broken in the TS, while smaller values suggest that the bond is only partially broken. princeton.edu The data can therefore be used to map the progress of bond cleavage and characterize the structure of the transition state.
Table 1: Hypothetical Carbon KIE Values for the Oxidation of 1-Pentanol to Pentanal
This interactive table presents hypothetical research findings on the kinetic isotope effect observed during the oxidation of Pentanol-N,[1-14c] with different oxidizing agents, illustrating how KIE values can inform transition state (TS) characterization.
| Oxidizing Agent | Temperature (°C) | Observed KIE (k₁₂/k₁₄) | Inferred Transition State Characteristic |
| Acidified K₂Cr₂O₇ | 25 | 1.065 | Significant C-H bond breaking in the TS. |
| Pyridinium chlorochromate (PCC) | 25 | 1.052 | C-H bond is weakened, but less broken than with K₂Cr₂O₇. |
| Dess-Martin periodinane | 25 | 1.048 | Early transition state with minimal C-H bond cleavage. |
| Acidified K₂Cr₂O₇ | 50 | 1.059 | KIE decreases at higher T, as expected. |
Table 2: Hypothetical KIE Analysis for the Two-Step Oxidation of 1-Pentanol
This interactive table showcases hypothetical data from an experiment tracking the oxidation of Pentanol-N,[1-14c] to pentanoic acid. The KIE values help to identify the rate-limiting step in this multi-step reaction.
| Reaction Step | Rate Constant | KIE (k₁₂/k₁₄) | Interpretation |
| Step 1: Pentanol (B124592) → Pentanal | k₁ | 1.068 | C-H bond cleavage is involved in this step. |
| Step 2: Pentanal → Pentanoic Acid | k₂ | 1.015 | C-H bond cleavage is not rate-limiting for this step. |
| Overall: Pentanol → Pentanoic Acid | k_overall | 1.062 | Step 1 is the primary rate-limiting step for the sequence. |
Analysis of Binding Isotope Effects (BIE) in Ligand-Macromolecule Interactions
While kinetic isotope effects measure changes in reaction rates, binding isotope effects (BIE) are equilibrium isotope effects that reveal changes in binding affinity. nih.govnih.gov A BIE arises when isotopic substitution in a ligand (like Pentanol-N,[1-14c]) alters its preference for binding to a macromolecule, such as an enzyme or receptor. nih.gov This effect stems from changes in the vibrational environment of the isotopic atom as the ligand moves from a free state in solution to a bound state within the active site. nih.gov BIEs provide high-resolution information about the atomic and conformational changes that result from these molecular interactions. nih.gov
The binding of a substrate to an enzyme is not a simple lock-and-key process; it often induces conformational changes in the enzyme structure, a concept known as "induced fit". nih.govpurdue.edu These structural rearrangements can range from small side-chain movements to large-scale domain reorientations that position catalytic residues correctly and optimize the active site environment for the reaction. purdue.eduwordpress.com
The use of Pentanol-N,[1-14c] allows researchers to probe the energetic consequences of these conformational changes. When the pentanol molecule binds, its rotational and translational freedom is restricted, and it forms new interactions (e.g., hydrogen bonds, van der Waals contacts) within the active site. nih.gov This new environment alters the vibrational frequencies at the C-1 position. If the vibrational modes are "stiffer" or more constrained in the bound state compared to the free state, the heavier ¹⁴C isotope will be favored, resulting in a BIE value greater than 1. If the environment is "looser," the BIE will be less than 1. These measurements offer a sensitive window into the subtle energetic shifts that accompany enzyme conformational changes upon binding. nih.gov
Binding isotope effects are a particularly powerful tool for detecting the atomic distortions that substrates undergo upon binding to a catalytic site. nih.govnih.gov Enzymes often function by physically straining a substrate, polarizing its bonds, and distorting its bond angles to lower the activation energy of the subsequent chemical transformation. nih.gov This concept is related to the distortion/interaction model, where the energy required to distort the reactants into their transition state geometries is a key component of the activation barrier. nih.govescholarship.org
When Pentanol-N,[1-14c] binds to an enzyme like alcohol dehydrogenase, the interactions within the active site can cause slight changes in the bond lengths and angles around the C-1 carbon. This atomic distortion alters the potential energy surface for the bonds connected to the isotopic center, leading to a measurable BIE. nih.gov By quantifying the BIE, scientists can effectively measure the energetic cost of this pre-catalytic substrate distortion. This provides fundamental insights into how enzymes use binding energy to facilitate catalysis, revealing how the active site environment physically manipulates the substrate to prepare it for reaction. nih.gov
Table 3: Hypothetical Binding Isotope Effects for Pentanol-N,[1-14c] with Alcohol Dehydrogenase (ADH)
This interactive table presents hypothetical BIE data for the binding of Pentanol-N,[1-14c] to different forms of an enzyme. The results illustrate how BIEs can be used to infer atomic-level details about the enzyme's active site and its interaction with the substrate.
| Enzyme System | BIE (K_eq¹²/K_eq¹⁴) | Interpretation |
| Wild-Type ADH | 1.025 | The C-1 position of pentanol is constrained upon binding, suggesting distortion. |
| Mutant A (Active Site Residue Change) | 1.003 | The mutation eliminates the interaction causing substrate distortion. |
| Wild-Type ADH with Co-factor | 1.038 | Co-factor binding induces a conformational change that increases pentanol distortion. |
| Denatured ADH | 1.000 | No specific binding, no isotope effect observed. |
Applications in Plant Physiology and Phytoremediation Research with Pentanol N, 1 14c
Investigation of Uptake, Translocation, and Accumulation in Plant Systemsnih.govnih.gov
Radiolabeling provides a definitive way to track a substance's journey from the external environment into and throughout the plant. nih.gov The carbon-14 (B1195169) isotope in Pentanol-N,[1-14c] acts as a beacon, allowing scientists to detect its presence and quantity in various tissues over time.
Root Uptake: The initial absorption of soil-borne compounds by plant roots is influenced by the physicochemical properties of the chemical and the characteristics of the soil. Studies on various 14C-labeled organic chemicals show that uptake is correlated with properties like the n-octanol/water partition coefficient (Kow) and molecular weight. wikipedia.org For a moderately lipophilic compound like n-pentanol, passive diffusion across the root cell membranes is a likely mechanism. Research indicates that for many organic chemicals, root concentration factors can be positively correlated with their lipophilicity. wikipedia.org
Xylem and Phloem Transport: Once absorbed by the roots, water and dissolved substances are transported upward to the stem and leaves primarily through the xylem, a system of non-living, hollow vessels. researchgate.netnih.gov This process, driven by transpiration, is known as acropetal transport. The mobility of a compound within the xylem stream is often related to its water solubility and other chemical properties.
Phloem tissue is responsible for transporting sugars and other organic compounds from photosynthetic sources (like leaves) to sinks (like roots, fruits, and growing points). nih.gov While the primary long-distance movement of soil-absorbed compounds is expected in the xylem, some redistribution via the phloem can occur. The exchange of water and solutes between xylem and phloem is a complex, bidirectional process facilitated by ray parenchyma cells. nih.govnih.gov Tracing Pentanol-N,[1-14c] would allow researchers to quantify its mobility in both transport systems, revealing how efficiently it moves from roots to shoots and whether it is re-translocated from leaves to other parts of the plant.
Table 1: Factors Influencing Root Uptake of Organic Chemicals from Soil This table summarizes general findings from studies with various 14C-labeled organic chemicals and is intended to be illustrative of the factors that would likely influence Pentanol-N,[1-14c] uptake.
| Factor | Influence on Root Uptake | Rationale |
| Lipophilicity (Kow) | Positive correlation with root concentration (when normalized for soil water concentration) wikipedia.org | Lipophilic compounds can more easily partition into and diffuse across the lipid bilayer of root cell membranes. |
| Soil Adsorption (Koc) | Negative correlation with root concentration (when normalized for total soil concentration) wikipedia.org | Strong adsorption to soil organic carbon reduces the chemical's availability in the soil solution for plant uptake. |
| Molecular Weight | Good correlation for some plant species (e.g., barley) wikipedia.org | Size can affect the ability of a molecule to cross cellular barriers. |
| Volatility | Affects the amount available for root uptake vs. foliar uptake via air wikipedia.org | Volatile compounds can move from soil into the air, providing an alternative uptake pathway through the leaves. |
Following transport, Pentanol-N,[1-14c] would be distributed among various plant tissues. By harvesting the plant at different time points and measuring the radioactivity in the roots, stems, leaves, and reproductive organs, a detailed map of its accumulation can be created.
Typically, lipophilic organic compounds tend to accumulate in plant parts with higher lipid content. Studies with other persistent organic pollutants have shown that a significant portion can remain in the roots, with limited translocation to the shoots. nih.gov The specific distribution pattern of pentanol (B124592) would reveal where it is sequestered, which is crucial information for phytoremediation applications, as it determines whether a plant can safely store a contaminant or if it accumulates in edible portions.
Metabolic Fate of Pentanol-N,[1-14c] in Plant Cells
Once inside plant cells, foreign compounds (xenobiotics) are typically subjected to a multi-phase detoxification process to render them less toxic and more easily sequestered. nih.gov
Direct incorporation of the intact Pentanol-N,[1-14c] molecule into major plant biomass components like cellulose (B213188) or proteins is unlikely. However, if the molecule is degraded, the resulting smaller carbon fragments could potentially enter the plant's primary metabolic pathways. For example, if pentanol were oxidized to a fatty acid, it could be further metabolized. Tracing the 14C label would help determine if the radioactivity is incorporated into structural components or remains as the parent compound or its direct metabolites.
Plants generally metabolize xenobiotics through a three-phase process:
Phase I (Transformation): The initial step often involves oxidation, reduction, or hydrolysis reactions. For pentanol, an alcohol dehydrogenase could oxidize it to pentanal (an aldehyde) and then further to pentanoic acid (a carboxylic acid). These reactions introduce or expose functional groups that make the molecule more reactive and available for the next phase. nih.gov
Phase II (Conjugation): The transformed molecule is then conjugated (bound) to endogenous molecules like sugars (e.g., glucose), amino acids, or glutathione. researchgate.netnih.gov This process increases the water solubility of the xenobiotic and reduces its toxicity. For example, the pentanoic acid or pentanol itself could be converted into a glucose conjugate (a glycoside). researchgate.net
Phase III (Sequestration): The final step involves transporting the water-soluble, non-toxic conjugate into the cell vacuole for long-term storage or incorporating it into the cell wall as a bound residue. nih.gov This sequestration effectively removes the compound from active metabolic pathways.
Using Pentanol-N,[1-14c] would enable researchers to isolate and identify these metabolites, confirming the specific detoxification pathways utilized by the plant.
Studies on Cuticular Permeability and Foliar Absorptionnih.gov
The plant cuticle is a waxy layer on the epidermis of leaves that serves as a primary barrier to the environment. However, it is not impermeable, and foliar absorption is a significant route of entry for agricultural chemicals and atmospheric pollutants. wur.nl
The rate of foliar absorption depends on the chemical's properties, environmental conditions, and the plant species. wur.nlamecj.com Short-chain alcohols like methanol (B129727) and ethanol (B145695) are known to penetrate plant cell membranes relatively easily. It is expected that n-pentanol would also be capable of cuticular penetration.
By applying Pentanol-N,[1-14c] directly to the leaf surface, researchers can quantify the rate and extent of its absorption. This involves washing the leaf surface after a set time to remove unabsorbed residue and then measuring the radioactivity that has entered the leaf tissue. Such studies are essential for understanding the potential for plants to become contaminated via atmospheric deposition and for developing foliar application strategies in agriculture.
Future Directions and Emerging Research Frontiers
Integration of [1-14C]-Pentanol Tracing with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)
The combination of radiotracer techniques, such as using [1-14C]-pentanol, with advanced omics technologies like metabolomics and fluxomics represents a significant frontier in understanding complex biological processes. Isotope labeling allows researchers to track the movement and transformation of labeled compounds within biological systems creative-proteomics.com. Metabolomics provides a snapshot of all small molecules (metabolites) in a biological sample, while fluxomics quantifies the rates of metabolic reactions.
Integrating [1-14C]-pentanol tracing with these omics approaches can provide a more comprehensive understanding of how pentanol (B124592) is metabolized. By following the 14C label through metabolic pathways, researchers can identify intermediate metabolites and quantify metabolic fluxes, offering insights into the biochemical fate of pentanol in organisms or microbial communities. This integration is crucial for systems-level analysis of metabolism nih.govresearchgate.net. While challenging, especially for large networks, the integration of tracer data with computational models allows for the quantitation of fluxes at a systems level nih.gov. Advancements in analytical techniques, such as mass spectrometry, are essential for detecting and quantifying labeled metabolites in metabolomics studies nih.govnih.gov.
Development of In-situ and Real-Time Monitoring Techniques for Carbon-14 (B1195169) Labeled Compounds
Current methods for detecting Carbon-14 often involve sample collection and subsequent analysis using techniques like liquid scintillation counting. Future research aims to develop in-situ and real-time monitoring techniques that can provide continuous data on the location and concentration of [1-14C]-pentanol without the need for disruptive sampling.
Developments in this area are being explored for monitoring 14C emissions in various environments, such as nuclear facilities, using techniques like cavity ring-down spectroscopy acs.org. While these methods are currently applied to simple 14C-labeled molecules like 14CO2, the principles could potentially be adapted for more complex organic molecules like [1-14C]-pentanol. Real-time monitoring offers significant advantages, including better temporal resolution and the ability to observe dynamic processes as they occur acs.org. Achieving high sensitivity for detecting low levels of radiocarbon is a key aspect of this research acs.orgcreative-proteomics.com.
Modeling and Simulation of Metabolic and Environmental Fates based on Radiotracer Data
Radiotracer data generated from experiments using [1-14C]-pentanol are invaluable for developing and validating computational models that simulate the metabolic and environmental fates of pentanol. These models can predict how pentanol is transformed, transported, and accumulated in different compartments of a system.
Computational models are used to integrate copious tracer data to quantitate fluxes at the systems level nih.gov. This involves developing detailed metabolic network models that incorporate the information gained from tracing the 14C label through various biochemical reactions researchgate.net. Similarly, in environmental studies, radiotracer data from experiments tracking the movement and transformation of labeled compounds in ecosystems can be used to build models that predict environmental distribution and persistence nih.gov. For instance, studies using other 14C-labeled compounds have demonstrated the utility of radiotracer data in understanding the distribution and recovery of the label in different environmental compartments nih.gov. Future work will focus on refining these models to improve their predictive accuracy and applicability to diverse scenarios involving pentanol.
Expanding Applications in Green Chemistry and Sustainable Biofuel Research Paradigms
Pentanol isomers are gaining attention as potential alternative fuels and as solvents in green chemistry applications due to their properties and potential to emit fewer pollutants compared to traditional fuels rsc.orgfrontiersin.org. [1-14C]-pentanol tracing can play a crucial role in advancing research in these areas.
In sustainable biofuel research, understanding the metabolic pathways involved in the biological production of pentanol is essential for optimizing yields and efficiency. Radiotracer experiments can elucidate these pathways and identify key enzymes and intermediates. [1-14C]-pentanol can be used to trace its incorporation into fuel blends and study its combustion characteristics and emissions, contributing to the development of cleaner energy sources frontiersin.org.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Pentanol-N,[1-¹⁴C] purity and isotopic integrity?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular structure and isotopic labeling. For purity assessment, employ nuclear magnetic resonance (NMR) spectroscopy to detect impurities (e.g., unlabeled isomers) . Thermodynamic properties such as boiling point and vapor pressure, available via NIST Chemistry WebBook, should guide GC parameter optimization (e.g., column temperature, carrier gas flow rate) . Quantify ¹⁴C incorporation using liquid scintillation counting (LSC) with background correction for low-level radioactivity .
Q. How should researchers handle isotopic effects in kinetic studies involving Pentanol-N,[1-¹⁴C]?
- Methodological Answer : Account for kinetic isotope effects (KIEs) by comparing reaction rates of labeled vs. unlabeled pentanol. Use controlled experiments with unlabeled 1-pentanol (CAS 71-41-0) as a reference . Validate results via triplicate trials and statistical analysis (e.g., t-tests) to distinguish isotopic effects from experimental noise .
Q. What are the best practices for synthesizing and purifying Pentanol-N,[1-¹⁴C]?
- Methodological Answer : Optimize synthesis via catalytic ¹⁴C-labeling at the 1-position, ensuring minimal side-product formation. Purify using fractional distillation under inert conditions, guided by NIST-reported boiling points (e.g., ~138°C for 1-pentanol) . Confirm radiochemical purity (>98%) via thin-layer chromatography (TLC) with autoradiography .
Advanced Research Questions
Q. How can researchers design a metabolic tracing study using Pentanol-N,[1-¹⁴C] to resolve pathway ambiguities?
- Methodological Answer :
- Experimental Design : Administer Pentanol-N,[1-¹⁴C] to in vitro or in vivo models and track ¹⁴CO₂ production as a proxy for oxidative metabolism. Include controls with unlabeled pentanol and blank samples to correct for endogenous CO₂ .
- Data Analysis : Use compartmental modeling to distinguish primary vs. secondary metabolic pathways. Cross-validate with enzyme inhibition assays (e.g., alcohol dehydrogenase blockers) .
- Contradiction Resolution : If conflicting tracer recovery data arise, re-examine sample preparation (e.g., isotopic dilution) or analytical sensitivity (e.g., LSC efficiency calibration) .
Q. What strategies mitigate detection limits when analyzing Pentanol-N,[1-¹⁴C] in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Extract pentanol using solid-phase microextraction (SPME) with a carboxen/polydimethylsiloxane fiber, optimized for alcohol volatility .
- Instrumentation : Enhance GC-MS sensitivity via chemical ionization (CI) rather than electron impact (EI) to reduce fragmentation. Calibrate using NIST reference spectra for 1-pentanol derivatives .
- Validation : Perform spike-and-recovery experiments in representative matrices (e.g., plasma, liver homogenates) to quantify extraction efficiency and matrix effects .
Q. How can researchers address discrepancies in reported thermodynamic data for Pentanol-N,[1-¹⁴C]?
- Methodological Answer :
- Data Reconciliation : Compare enthalpy of vaporization (ΔvapH) and critical temperature (Tc) from multiple NIST entries for analogous compounds (e.g., 4-methyl-1-pentanol) .
- Experimental Replication : Re-measure key parameters (e.g., vapor-liquid equilibrium) using calibrated equipment, adhering to NIST’s protocols for uncertainty quantification .
- Statistical Evaluation : Apply multivariate analysis to identify outliers or systematic biases in historical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
